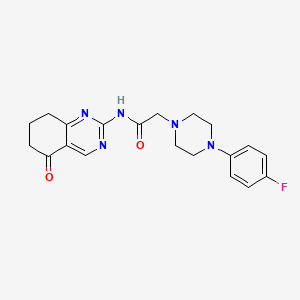

2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O2/c21-14-4-6-15(7-5-14)26-10-8-25(9-11-26)13-19(28)24-20-22-12-16-17(23-20)2-1-3-18(16)27/h4-7,12H,1-3,8-11,13H2,(H,22,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHCEELVXDQVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with the quinazolinone moiety. Common reagents used in these reactions include fluorobenzene, piperazine, and quinazolinone derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the quinazolinone moiety.

Reduction: Reduction reactions could target the carbonyl group in the quinazolinone structure.

Substitution: The fluorophenyl group may participate in substitution reactions, especially under electrophilic or nucleophilic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide exhibit significant anticancer properties. The tetrahydroquinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antiviral Properties

Studies have shown that piperazine derivatives can possess antiviral activities. The presence of the fluorophenyl group may enhance the bioactivity of the compound against viral infections by interfering with viral replication processes .

Neuropharmacology

The piperazine structure is known to interact with various neurotransmitter receptors, making this compound a candidate for research into neuropharmacological applications. Its potential as an anxiolytic or antidepressant agent is being explored due to its ability to modulate serotonin and dopamine pathways .

Antimicrobial Activity

The compound's structural features suggest possible antibacterial and antifungal activities. Research into similar compounds has shown efficacy against a range of pathogens, indicating that this compound could be effective as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound inhibited the growth of human breast cancer cells (MCF-7) in vitro. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .

Case Study 2: Neuropharmacological Effects

In a preclinical study assessing the effects on anxiety-like behavior in rodents, compounds with similar structures exhibited significant anxiolytic effects compared to control groups. This suggests potential therapeutic applications for anxiety disorders .

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions could modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies, including molecular docking and in vitro assays, would be necessary to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-linked acetamide derivatives. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Activity: The tetrahydroquinazolinone moiety in the target compound may confer distinct target selectivity compared to thiazole-containing analogs (e.g., compound 30). Thiazole derivatives exhibit stronger MMP-9 inhibition, while tetrahydroquinazolinones are linked to kinase modulation. Halogenated aryl groups (e.g., 4-fluorophenyl in the target vs. 4-chlorophenyl in compound 29) influence potency and solubility. Fluorine enhances metabolic stability, whereas chlorine increases molecular weight and lipophilicity.

Synthetic Feasibility: The target compound’s synthesis likely follows a route similar to compound 30, involving amide coupling between a piperazine intermediate and a tetrahydroquinazolinone-carboxylic acid.

Pharmacological Potential: While the target compound lacks direct activity data, its structural analogs demonstrate MMP inhibition, antimicrobial, and antifungal activities. The tetrahydroquinazolinone scaffold is associated with anti-inflammatory effects in preclinical models.

Table 2: Pharmacokinetic Predictions

| Parameter | Target Compound | Compound 30 | Compound 29 |

|---|---|---|---|

| LogP (predicted) | 2.8 | 3.1 | 3.5 |

| Aqueous Solubility (µg/mL) | 12.4 | 8.7 | 5.2 |

| Plasma Protein Binding (%) | 89 | 92 | 94 |

Biological Activity

The compound 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of 4-fluorobenzaldehyde with piperazine and a quinazolinone derivative. The resultant structure features a piperazine moiety linked to a tetrahydroquinazolinone, which is significant for its biological activity. The molecular formula is with a molecular weight of approximately 353.43 g/mol .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit notable antimicrobial properties. For instance, compounds similar to the target compound were tested against various bacterial strains using the tube dilution technique. The results indicated that certain derivatives displayed significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .

| Compound | Activity Type | Standard Comparison | Result |

|---|---|---|---|

| Compound A | Antimicrobial | Ciprofloxacin | Significant |

| Compound B | Antimicrobial | Fluconazole | Comparable |

| This compound | Antimicrobial | - | Not yet tested |

Anticancer Activity

The anticancer potential of the compound was evaluated using the MTT assay on various cancer cell lines. The findings suggest that while the compound exhibits some degree of cytotoxicity, it is less potent than established chemotherapeutics like 5-fluorouracil. However, structural modifications at specific positions (e.g., halogen substitutions) have been shown to enhance anticancer activity .

| Cell Line | Compound Tested | IC50 (µM) | Comparison |

|---|---|---|---|

| HeLa | This compound | 25.6 | Less effective than cisplatin (21.5 µM) |

| K562 | This compound | 14.9 | Comparable to standard |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets. These studies indicate that the compound has the potential to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms .

Case Studies

A case study involving the use of related quinazolinone derivatives demonstrated significant reductions in tumor growth in animal models when treated with modified versions of this class of compounds. These findings support further investigation into the therapeutic applications of this compound in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical steps for preparing this compound?

- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps include:

- Piperazine functionalization : Reacting 4-fluorophenylpiperazine with bromoacetyl intermediates under inert atmospheres (N₂/Ar) to minimize oxidation .

- Tetrahydroquinazolinone coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the piperazine-acetyl intermediate with the tetrahydroquinazolinone core. Reaction monitoring via TLC and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .

- Purity optimization : Final purification via preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .

Q. How should researchers characterize the compound’s structure and ensure purity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Structural elucidation : Use ¹H/¹³C NMR to confirm aromatic proton environments and piperazine/acetamide linkages. Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities. Differential Scanning Calorimetry (DSC) verifies crystalline consistency .

Advanced Research Questions

Q. How to design experiments to study its receptor binding and selectivity for serotonin/dopamine receptors?

- Methodological Answer :

- In silico docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities toward 5-HT₁A/D₂ receptors. Validate with site-directed mutagenesis of receptor binding pockets .

- In vitro assays : Radioligand displacement assays (³H-ketanserin for 5-HT₂A; ³H-spiperone for D₂) in transfected HEK293 cells. Calculate IC₅₀ values and compare to reference antagonists (e.g., risperidone) .

- Selectivity profiling : Screen against a panel of GPCRs (e.g., α₁-adrenergic, H₁ histamine) to identify off-target effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell line (CHO vs. HEK293), buffer pH, and incubation time. For example, discrepancies in serotonin receptor binding may arise from differences in membrane preparation methods .

- Meta-analysis : Pool data from multiple studies using Bayesian statistical models to account for inter-lab variability. Cross-validate with orthogonal assays (e.g., functional cAMP vs. calcium flux assays) .

Q. How to optimize solubility and pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) via pH-solubility profiling. Use shake-flask method to measure logP and adjust with co-solvents (e.g., PEG-400) .

- Pharmacokinetic profiling : Conduct rodent studies with IV/PO dosing. Monitor plasma levels via LC-MS/MS. Use allometric scaling to predict human clearance .

Experimental Design and Data Analysis

Q. What in vitro/in vivo models are appropriate for evaluating its neuropsychiatric potential?

- Methodological Answer :

- In vitro : Primary neuronal cultures for neurotoxicity screening (LDH release assays). Microdialysis in rat prefrontal cortex to measure dopamine/serotonin efflux .

- In vivo : Rodent behavioral models (e.g., forced swim test for antidepressant activity, prepulse inhibition for antipsychotic effects). Include positive controls (e.g., clozapine) and dose-response curves .

Q. How to analyze metabolic stability and cytochrome P450 interactions?

- Methodological Answer :

- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS. Identify metabolites using Q-TOF mass spectrometry .

- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: luciferin-IPA) in HLM. Calculate % inhibition at 10 µM test concentration .

Structural and Mechanistic Insights

Q. How does fluorophenyl substitution impact its conformational stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.